1H and 13C NMR chemical shifts for 2-Chloro-4-ethynyl-1-methylbenzene
1H and 13C NMR chemical shifts for 2-Chloro-4-ethynyl-1-methylbenzene
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-4-ethynyl-1-methylbenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of NMR spectra is critical for compound identification, purity assessment, and structural elucidation. This guide offers a detailed examination of the predicted 1H and 13C NMR spectra of 2-Chloro-4-ethynyl-1-methylbenzene, a substituted aromatic compound with distinct structural features. By dissecting the influence of the chloro, ethynyl, and methyl substituents on the benzene ring, we can predict the chemical shifts and coupling patterns that define its unique spectral signature. This document serves as a practical reference, combining theoretical principles with predictive data to aid in the analysis of this and structurally related molecules.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, a standardized numbering system for the atoms in 2-Chloro-4-ethynyl-1-methylbenzene is essential. The following diagram illustrates the molecular structure and the assigned atom numbers that will be used throughout this guide.
Caption: Molecular structure and atom numbering for 2-Chloro-4-ethynyl-1-methylbenzene.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of 2-Chloro-4-ethynyl-1-methylbenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Aromatic Protons (H3, H5, H6): The aromatic region of the spectrum will be complex due to the distinct chemical environments of the three aromatic protons.
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H6: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing chloro and ethynyl groups. The methyl group will exert a shielding effect, while the other groups will have a deshielding influence.
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H5: This proton is ortho to the ethynyl group and meta to the methyl and chloro groups. The ethynyl group's anisotropy and weak electron-withdrawing nature will influence its chemical shift.
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H3: This proton is ortho to the chloro group and meta to the methyl and ethynyl groups. The strong electron-withdrawing and anisotropic effects of the chlorine atom will cause a significant downfield shift.
The coupling between these protons will result in a complex multiplet structure. H6 will likely appear as a doublet, coupled to H5. H5 will be a doublet of doublets, coupled to H6 and H3 (meta-coupling). H3 will appear as a doublet, with a small meta-coupling to H5.
Methyl Protons (C7-H): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.2-2.5 ppm.[1]
Acetylenic Proton (H9): The acetylenic proton is attached to a sp-hybridized carbon and its chemical shift is influenced by the magnetic anisotropy of the triple bond.[2] It is expected to resonate as a singlet in the range of 3.0-3.5 ppm.
Predicted 1H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 | 7.3 - 7.5 | d | Jmeta(H3-H5) ≈ 2-3 |
| H5 | 7.1 - 7.3 | dd | Jortho(H5-H6) ≈ 8-9, Jmeta(H5-H3) ≈ 2-3 |
| H6 | 7.0 - 7.2 | d | Jortho(H6-H5) ≈ 8-9 |
| H9 (≡CH) | 3.0 - 3.5 | s | - |
| H (CH3) | 2.2 - 2.5 | s | - |
Predicted 13C NMR Spectrum
The 13C NMR spectrum will show nine distinct signals, as all carbon atoms in 2-Chloro-4-ethynyl-1-methylbenzene are in unique chemical environments due to the lack of molecular symmetry.[3] The chemical shifts are primarily determined by the hybridization of the carbon atom and the electronic effects of the substituents.
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Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons will span a range from approximately 120 to 140 ppm.[4][5]
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C1 & C2 & C4: These carbons are directly attached to substituents and their chemical shifts will be significantly affected. C1 (attached to the methyl group), C2 (attached to the chloro group), and C4 (attached to the ethynyl group) will have distinct downfield shifts.
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C3, C5, C6: These carbons are protonated and their shifts will be influenced by the neighboring substituents.
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Acetylenic Carbons (C8, C9): The sp-hybridized carbons of the ethynyl group will resonate in the range of 80-90 ppm.[6] C8, being attached to the aromatic ring, will be further downfield than C9.
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Methyl Carbon (C7): The sp3-hybridized carbon of the methyl group will appear at the most upfield region of the spectrum, typically around 20 ppm.
Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 135 - 140 |
| C2 | 132 - 137 |
| C3 | 128 - 132 |
| C4 | 120 - 125 |
| C5 | 130 - 135 |
| C6 | 126 - 130 |
| C7 (CH3) | 19 - 22 |
| C8 (C≡) | 88 - 93 |
| C9 (≡CH) | 80 - 85 |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality 1H and 13C NMR spectra of 2-Chloro-4-ethynyl-1-methylbenzene.
1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-Chloro-4-ethynyl-1-methylbenzene. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.[7] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4] d. Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8] b. Tune and match the probe for both 1H and 13C frequencies. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. 1H NMR Data Acquisition: a. Acquire a standard one-dimensional 1H NMR spectrum. b. Typical acquisition parameters:
- Spectral width: ~16 ppm
- Number of scans: 8-16
- Relaxation delay (d1): 1-2 seconds
- Acquisition time: 2-4 seconds c. Process the data by applying a Fourier transform, phase correction, and baseline correction. d. Calibrate the spectrum by setting the TMS signal to 0 ppm. e. Integrate the signals to determine the relative number of protons.
4. 13C NMR Data Acquisition: a. Acquire a proton-decoupled 13C NMR spectrum. b. Typical acquisition parameters:
- Spectral width: ~250 ppm
- Number of scans: 128-1024 (or more, as 13C has low natural abundance)[5]
- Relaxation delay (d1): 2-5 seconds
- Acquisition time: 1-2 seconds c. Process the data similarly to the 1H spectrum. d. Calibrate the spectrum using the solvent signal or TMS.
5. 2D NMR Experiments (Optional but Recommended): a. To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as:
- COSY (Correlation Spectroscopy): To identify 1H-1H coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations.
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The predicted 1H and 13C NMR spectra of 2-Chloro-4-ethynyl-1-methylbenzene provide a detailed roadmap for the structural characterization of this molecule. The interplay of the chloro, ethynyl, and methyl substituents creates a unique and predictable pattern of chemical shifts and couplings. By following the outlined experimental protocol, researchers can acquire high-quality NMR data, and through careful analysis, including the use of 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of substituted aromatic compounds, facilitating more efficient and accurate structural elucidation in their research and development endeavors.
References
-
Doc Brown's Advanced Organic Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. [Link]
-
AIP Publishing. Analysis of the Proton NMR Spectrum of Toluene. [Link]
-
RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]
-
Reddit. Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts? [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
YouTube. How to Predict the Number of Signals in a 1H NMR (O Chem). [Link]
-
ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]
-
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Chemaxon. NMR Predictor - Documentation. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
-
SciSpace. Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. [Link]
-
Atlas: School AI Assistant. 1H NMR Spectrum Prediction and Analysis. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Semantic Scholar. Analysis of the Proton NMR Spectrum of Toluene. [Link]
-
Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubChem. 2-chloro-1-ethynyl-4-methylbenzene (C9H7Cl). [Link]
-
NMRdb.org. Predict 13C carbon NMR spectra. [Link]
-
PubChem. 2-Chloro-4-ethyl-1-methylbenzene. [Link]
-
NextSDS. 2-chloro-1-ethynyl-4-methylbenzene — Chemical Substance Information. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. reddit.com [reddit.com]
